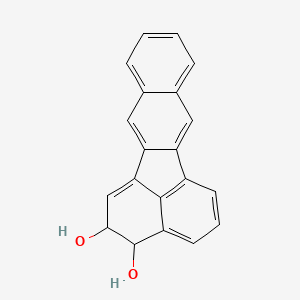
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(k)fluoranthene, which is known for its presence in fossil fuels and as a byproduct of incomplete combustion processes. This compound has garnered attention due to its potential biological activities and its role in environmental pollution studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene can be achieved through the intermediacy of 1,12c-dihydrobenzo(k)fluoranthen-3(2if)-one. This ketone is converted to its phenylseleno derivative, which undergoes selenoxide elimination in basic hydrogen peroxide, forming benzo(k)fluoranthene-2,3-dione directly .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research has shown its potential role in biological systems, particularly in studying the metabolism of PAHs in living organisms.
Medicine: Its derivatives are investigated for their potential anti-cancer properties and other therapeutic applications.
Industry: The compound is used in environmental studies to understand the impact of PAHs on ecosystems and human health
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-2,3-dihydroxybenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA and proteins, potentially causing mutations and other cellular damage. These interactions are crucial in understanding its role in carcinogenesis and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(j)fluoranthene: Another PAH with similar structural features but different biological activities.
Benzo(a)fluoranthene: Known for its carcinogenic properties and environmental presence.
Benzo(e)fluoranthene: Studied for its photophysical properties and environmental impact.
Uniqueness
2,3-Dihydro-2,3-dihydroxybenzo(k)fluoranthene is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions.
Propiedades
Número CAS |
112575-92-5 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
4,5-dihydrobenzo[k]fluoranthene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10,18,20-22H |
Clave InChI |
OFEOEMYUJQKIRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C4=CC(C(C5=CC=CC(=C54)C3=CC2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


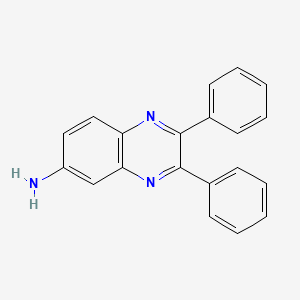
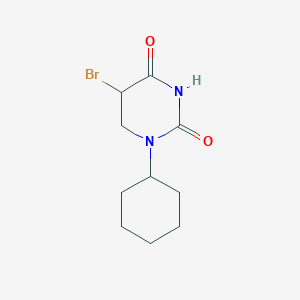
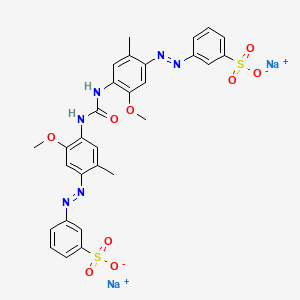
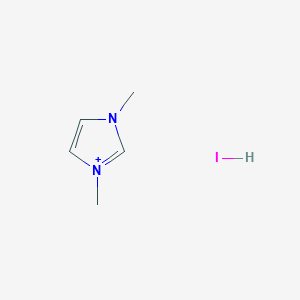
![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)
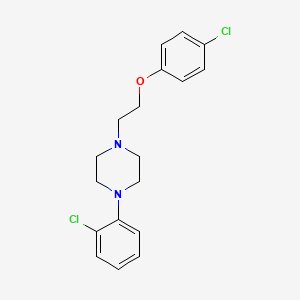
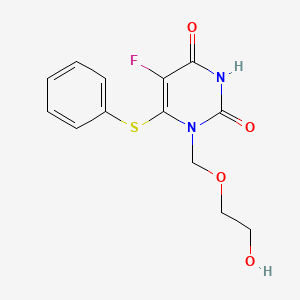

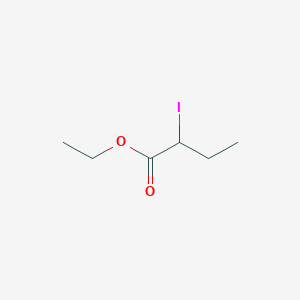
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)
![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
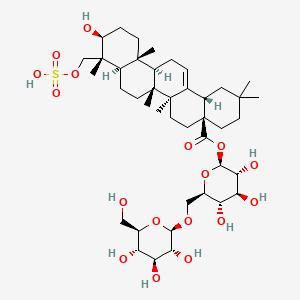
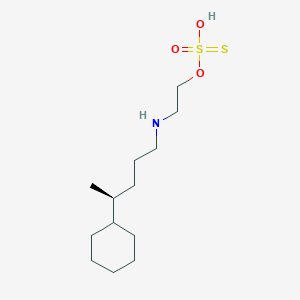
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
